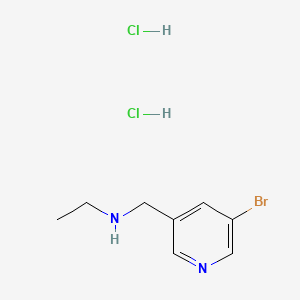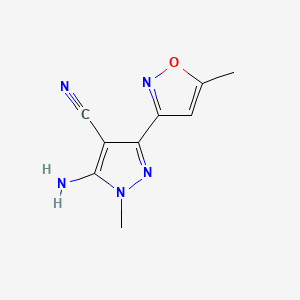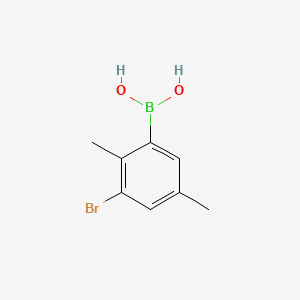
(3-ブロモ-2,5-ジメチルフェニル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-2,5-dimethylphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BBrO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and two methyl groups. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
科学的研究の応用
(3-Bromo-2,5-dimethylphenyl)boronic acid has diverse applications in scientific research:
Chemistry: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Utilized in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Employed in the production of advanced materials and polymers.
作用機序
Target of Action
The primary target of (3-Bromo-2,5-dimethylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This is a crucial step in many organic synthesis reactions, making (3-Bromo-2,5-dimethylphenyl)boronic acid a valuable reagent in these processes .
Action Environment
The action of (3-Bromo-2,5-dimethylphenyl)boronic acid is influenced by environmental factors. For instance, the SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant . Furthermore, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,5-dimethylphenyl)boronic acid typically involves the bromination of 2,5-dimethylphenylboronic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The general reaction scheme is as follows:
Industrial Production Methods
Industrial production of (3-Bromo-2,5-dimethylphenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial reactors to handle larger quantities of reactants.
Purification: Employing techniques such as recrystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
(3-Bromo-2,5-dimethylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: It can be oxidized to form corresponding phenols or quinones under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols and Quinones: Formed from oxidation reactions.
Substituted Phenylboronic Acids: Formed from nucleophilic substitution
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the bromine and methyl substituents.
2,5-Dimethylphenylboronic Acid: Lacks the bromine substituent.
3-Bromo-phenylboronic Acid: Lacks the methyl substituents
Uniqueness
(3-Bromo-2,5-dimethylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both bromine and methyl groups allows for versatile functionalization and coupling reactions, making it a valuable reagent in organic synthesis .
特性
IUPAC Name |
(3-bromo-2,5-dimethylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4,11-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNNEMQNWANJJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C)Br)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659380 |
Source


|
| Record name | (3-Bromo-2,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259318-83-6 |
Source


|
| Record name | (3-Bromo-2,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-[[4-[[(2-bromoacetyl)amino]methyl]cyclohexyl]methyl]acetamide](/img/structure/B577982.png)

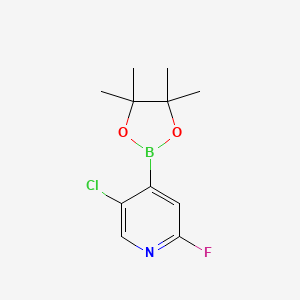

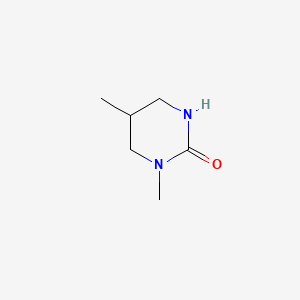


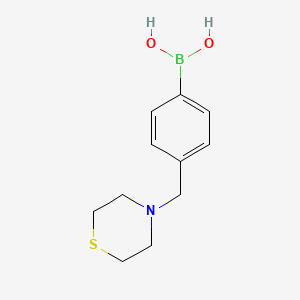
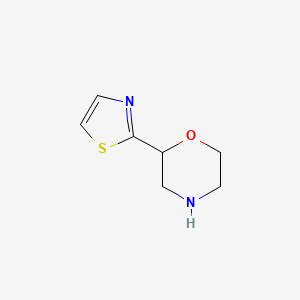
![potassiuM 1-tert-butyl-3-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-2-olate](/img/new.no-structure.jpg)
